molecular formula C11H14N2O B1334617 2-Piperidinonicotinaldehyde CAS No. 34595-22-7

2-Piperidinonicotinaldehyde

Cat. No.: B1334617
CAS No.: 34595-22-7
M. Wt: 190.24 g/mol
InChI Key: FLDRUPSZWQXUDD-UHFFFAOYSA-N
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Description

2-Piperidinonicotinaldehyde is an organic compound with the molecular formula C11H14N2O It is a derivative of piperidine and nicotinaldehyde, featuring a piperidine ring fused to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Piperidinonicotinaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with 2-chloro-3-pyridinecarboxaldehyde . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of readily available starting materials and standard organic synthesis techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nicotinic acid derivatives.

    Reduction: Nicotinalcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Piperidinonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-piperidinonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Nicotinaldehyde: An aldehyde derivative of pyridine.

    2-Chloro-3-pyridinecarboxaldehyde: A precursor in the synthesis of 2-piperidinonicotinaldehyde.

Uniqueness

This compound is unique due to its fused ring structure, combining the properties of both piperidine and nicotinaldehyde. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-piperidin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDRUPSZWQXUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383311
Record name 2-Piperidinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34595-22-7
Record name 2-(1-Piperidinyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34595-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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